5(2H)-Isoxazolone, 3-(4-methoxyphenyl)-4-(1-piperidinylmethyl)-

Medicinal chemistry Lead optimization SAR studies

5(2H)-Isoxazolone, 3-(4-methoxyphenyl)-4-(1-piperidinylmethyl)- (CAS 61195-03-7) is a synthetic heterocyclic compound belonging to the isoxazol-5-one family, characterized by a 4-methoxyphenyl substituent at position 3 and a piperidin-1-ylmethyl group at position 4 of the isoxazolone ring. With a molecular formula of C16H20N2O3 and a molecular weight of 288.34 g/mol, this compound is commercially available as a research chemical with a standard purity of 97%, accompanied by batch-specific analytical documentation including NMR, HPLC, and GC reports.

Molecular Formula C16H20N2O3
Molecular Weight 288.34 g/mol
CAS No. 61195-03-7
Cat. No. B12885277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(2H)-Isoxazolone, 3-(4-methoxyphenyl)-4-(1-piperidinylmethyl)-
CAS61195-03-7
Molecular FormulaC16H20N2O3
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C(=O)ON2)CN3CCCCC3
InChIInChI=1S/C16H20N2O3/c1-20-13-7-5-12(6-8-13)15-14(16(19)21-17-15)11-18-9-3-2-4-10-18/h5-8,17H,2-4,9-11H2,1H3
InChIKeyRPHJXJDEKLTQOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Baseline Profile for 5(2H)-Isoxazolone, 3-(4-methoxyphenyl)-4-(1-piperidinylmethyl)- (CAS 61195-03-7)


5(2H)-Isoxazolone, 3-(4-methoxyphenyl)-4-(1-piperidinylmethyl)- (CAS 61195-03-7) is a synthetic heterocyclic compound belonging to the isoxazol-5-one family, characterized by a 4-methoxyphenyl substituent at position 3 and a piperidin-1-ylmethyl group at position 4 of the isoxazolone ring . With a molecular formula of C16H20N2O3 and a molecular weight of 288.34 g/mol, this compound is commercially available as a research chemical with a standard purity of 97%, accompanied by batch-specific analytical documentation including NMR, HPLC, and GC reports . Isoxazol-5-ones are recognized as versatile scaffolds in medicinal chemistry and organic synthesis, serving as both bioactive motifs and strategic building blocks for further functionalization [1].

Why In-Class Isoxazolone Analogs Cannot Be Interchanged with CAS 61195-03-7: The Piperidine vs. Dimethylamine and Substituent Differentiation Problem


Within the 3-aryl-4-(aminoalkyl)-5-isoxazolone chemotype, seemingly minor structural modifications produce substantial differences in physicochemical properties, synthetic utility, and biological activity profiles, rendering generic substitution unreliable. The target compound's piperidin-1-ylmethyl group imparts distinct steric bulk, basicity (pKa ~9.8 for piperidine vs ~9.0 for dimethylamine), and conformational constraints compared to its closest commercially available analog, 4-[(dimethylamino)methyl]-3-(4-methoxyphenyl)-5-isoxazolone (CAS 61195-06-0) . In related indole-isoxazoline series, the piperidinylmethyl substituent has been shown to produce systematically different anti-inflammatory activity (48.48–53.53% inhibition) compared to morpholin-4-ylmethyl analogs (45.45–53.53%), demonstrating that the amine component is a critical determinant of biological potency [1]. Furthermore, variation of the 3-aryl substituent across the 3-phenyl (CAS 61194-87-4), 3-(4-chlorophenyl) (CAS 61194-93-2), and 3-(4-nitrophenyl) (CAS 61194-97-6) analogs alters hydrogen-bond acceptor character, lipophilicity, and metabolic stability, none of which can be assumed interchangeable without explicit comparative data .

Quantitative Differential Evidence Guide for CAS 61195-03-7 vs. Closest Structural Analogs


Amine Substituent Differentiation: Piperidin-1-ylmethyl vs. Dimethylaminomethyl Impact on Physicochemical Properties

The target compound bearing a piperidin-1-ylmethyl group at position 4 exhibits a calculated logP increase of approximately 0.8–1.2 log units versus the dimethylamino analog (CAS 61195-06-0), driven by the addition of three methylene units in the piperidine ring . This translates to an estimated 6- to 15-fold increase in lipophilic partitioning. The piperidine nitrogen's higher pKa (conjugate acid pKa ~9.8 vs ~9.0 for N,N-dimethyl) confers approximately a 6-fold greater fraction protonated at physiological pH 7.4 (99.6% vs. 97.5%), which can differentially affect membrane permeability, solubility, and binding to negatively charged biological targets . Hydrogen-bond acceptor count is 5 for the target compound versus 4 for the dimethylamino analog (CAS 61195-06-0), due to the additional oxygen in the isoxazolone carbonyl, which is maintained across both structures; however, the piperidine ring introduces greater steric shielding of the amine lone pair, reducing its effective H-bond acceptor strength compared to the freely rotatable dimethylamino group .

Medicinal chemistry Lead optimization SAR studies Physicochemical profiling

3-Aryl Substituent Effects: 4-Methoxyphenyl vs. 4-Nitrophenyl on Electronic Character and Synthetic Utility

The 4-methoxyphenyl substituent (Hammett σp = -0.27) is strongly electron-donating via resonance, while the 4-nitrophenyl analog (CAS 61194-97-6, σp = +0.78) is strongly electron-withdrawing, yielding a net Δσp of 1.05 units between the two compounds [1]. This electronic divergence directly affects the isoxazolone ring's reactivity: the electron-rich methoxyphenyl group stabilizes the imine tautomer of the isoxazolone ring, making the target compound more susceptible to electrophilic substitution at the 4-position and less prone to nucleophilic ring-opening compared to the nitro analog [2]. In metal coordination chemistry, the 4-methoxy oxygen provides an additional weak donor site absent in the phenyl (CAS 61194-87-4) and 4-chlorophenyl (CAS 61194-93-2) analogs, potentially enabling divergent metal-binding modes .

Synthetic chemistry Building blocks Cross-coupling Electronic effects

Anti-Inflammatory Activity Inference: Piperidinylmethyl vs. Morpholinylmethyl in Analogous Indole-Isoxazoline Series

In a structurally analogous series of 3-[3-(substituted phenyl)-4-aminoalkyl-4,5-dihydro-isoxazol-5-yl]-1H-indoles, compounds bearing a piperidin-1-ylmethyl group at position 4 (series 3a–d) exhibited anti-inflammatory activity in the range of 48.48–53.53% inhibition in the carrageenan-induced rat paw edema model, compared to 45.45–53.53% for the corresponding morpholin-4-ylmethyl analogs (series 4a–d) [1]. Specifically, the 4-methoxyphenyl-substituted piperidine analog 3d showed 50.5% inhibition, while its morpholine counterpart 4d (the series lead) achieved 53.53% inhibition—a relatively modest 3-percentage-point difference but one that was reproducible across the series [1]. The piperidine series (3a–c) demonstrated slightly improved activity over morpholine series (4a–c) for phenyl, 4-chlorophenyl, and 4-methylphenyl substituents, suggesting that the piperidine ring confers a small but consistent advantage except when paired with the 4-methoxyphenyl group [2]. Importantly, the 4-methoxyphenyl morpholine compound 4d also showed the best gastrointestinal safety profile, with maximal reduction in ulcerogenic activity and lipid peroxidation versus indomethacin [2].

Anti-inflammatory SAR In vivo pharmacology Neutrophil inhibition

Supplier-Documented Purity and Batch-to-Batch Analytical Consistency as Procurement Differentiator

CAS 61195-03-7 is offered by Bidepharm at a standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC analyses . In comparison, the 3-phenyl analog (CAS 61194-87-4) is also available at 97% purity from the same supplier, while the 3-(4-methylphenyl) analog (CAS 61195-07-1) shows a molecular weight of 272.34 (vs. 288.34 for the target), indicating the methoxy group contributes 16 mass units and an additional hydrogen-bond acceptor . The dimethylamino analog (CAS 61195-06-0) has a molecular weight of 248.28, making it significantly lighter and more water-soluble . No supplier currently offers purity exceeding 97% for any compound in this chemotype, and the target compound's CAS registry number is uniquely associated with a defined set of analytical specifications unlike some analogs that appear only in non-standardized vendor catalogs lacking reproducible QC data .

Quality control Reproducibility Procurement Analytical chemistry

Evidence-Backed Application Scenarios for CAS 61195-03-7: When This Specific Isoxazolone Is the Appropriate Selection


SAR Studies Requiring a Piperidine-Containing 4-Aminoalkyl Isoxazolone Scaffold with Electron-Rich 3-Aryl Substitution

When a medicinal chemistry program aims to systematically vary the amine component (piperidine vs. morpholine vs. dimethylamine) at the 4-position of the isoxazolone ring while fixing the 3-aryl group as electron-donating, CAS 61195-03-7 is the correct selection. Comparative data from the indole-isoxazoline series demonstrate that piperidine confers distinct anti-inflammatory activity (50.5% inhibition for the 4-methoxyphenyl-piperidine analog) relative to morpholine, and that the 4-methoxyphenyl group's Hammett σp of -0.27 provides a specific electronic environment distinct from the phenyl (σp 0.00), 4-chlorophenyl (σp +0.23), and 4-nitrophenyl (σp +0.78) analogs [1][2].

Synthetic Elaboration via Electrophilic Substitution or Metal-Catalyzed Cross-Coupling on an Electron-Rich Isoxazolone Core

The electron-donating 4-methoxyphenyl group activates the isoxazolone ring toward electrophilic substitution at the available positions, enabling further functionalization that would be sluggish or impossible with the electron-deficient 4-nitrophenyl analog (CAS 61194-97-6, σp +0.78). Additionally, the methoxy oxygen serves as a potential directing group for C–H activation or as a weak donor for metal coordination, a feature absent in the 3-phenyl (CAS 61194-87-4) and 3-(4-chlorophenyl) (CAS 61194-93-2) analogs [3].

Fragment-Based or Structure-Based Drug Discovery Libraries Where Rigorous QC Documentation Is Mandatory

For organizations building fragment libraries or conducting SAR-by-catalog where compound identity and purity must be verifiable, CAS 61195-03-7 offers supplier-documented batch-specific NMR, HPLC, and GC with 97% purity . This level of analytical rigor, combined with the compound's unique CAS registry and well-defined IUPAC identity, reduces the risk of misannotation or impurity-driven false positives that may occur with less thoroughly characterized analogs from non-standardized sources .

Mechanistic Studies Investigating the Role of Amine Basicity and Lipophilicity in Target Engagement

The piperidine moiety's pKa (~9.8) and the compound's estimated logP (~2.8) place it in a distinct physicochemical space compared to the dimethylamino analog (pKa ~9.0, logP ~1.8), with approximately 6-fold greater protonation at pH 7.4 . For studies probing how amine ionization state affects membrane permeability, lysosomal trapping, or binding to negatively charged receptor pockets, this compound provides a quantifiably distinct profile that cannot be achieved with the dimethylamino or morpholine analogs.

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